molecular formula C7H11NO2 B2471843 6,6-Dimethylpiperidine-2,5-dione CAS No. 1803612-31-8

6,6-Dimethylpiperidine-2,5-dione

Cat. No.: B2471843
CAS No.: 1803612-31-8
M. Wt: 141.17
InChI Key: AHGBOOMLTYNBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethylpiperidine-2,5-dione is a heterocyclic organic compound with the molecular formula C7H11NO2 It is a derivative of piperidine, characterized by the presence of two methyl groups at the 6th position and two carbonyl groups at the 2nd and 5th positions

Mechanism of Action

Target of Action

The primary targets of 6,6-Dimethylpiperidine-2,5-dione are yet to be fully identified. It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

The mode of action of this compound is not fully understood. The denitrification mechanisms of piperidine and its derivatives were studied using self-consistent periodic density functional theory (DFT). These molecules located at Mo top site via the N atom and the molecular planes parallel with MoP surface .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

It’s known that the compound has a molecular weight of 14117 , which may influence its bioavailability.

Result of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, indicating that they likely have significant biological effects .

Action Environment

It’s known that the compound is stored at -10 degrees celsius , indicating that temperature may play a role in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylpiperidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or primary amines, followed by oxidation to form the desired dione. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of advanced catalytic systems and automated reaction monitoring are common practices in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylpiperidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dione to its corresponding diol or other reduced forms, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or amines.

Scientific Research Applications

6,6-Dimethylpiperidine-2,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Its dual carbonyl groups and methyl substitutions make it a versatile intermediate in organic synthesis and a valuable tool in various research fields .

Properties

IUPAC Name

6,6-dimethylpiperidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2)5(9)3-4-6(10)8-7/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGBOOMLTYNBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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